Hammett σ⁺ Constants Reveal 0.23-Unit Greater Electron-Donating Capacity of Pentamethyldisilanyl vs. Trimethylsilyl
The p-pentamethyldisilanyl group (–SiMe₂SiMe₃) exhibits a σ⁺ constant of −0.23, compared to 0.0 for the p-trimethylsilyl group (–SiMe₃), as derived from carbonyl stretching frequencies of the corresponding p-substituted acetophenones [1]. This 0.23-unit difference in σ⁺ quantifies the substantially greater ability of the pentamethyldisilanyl group to stabilize electron-deficient transition states through conjugative electron donation (the –T effect). In the same study, the σ⁻ constants (reflecting inductive +I effects) were determined as +0.02 for p-Me₅Si₂ versus +0.06 for p-Me₃Si from hydroxyl proton chemical shifts of substituted phenols, confirming the pentamethyldisilanyl group also exerts a larger +I effect [1].
| Evidence Dimension | Hammett substituent constants for para-silyl groups |
|---|---|
| Target Compound Data | p-Me₅Si₂: σ⁺ = −0.23; σ⁻ = +0.02 |
| Comparator Or Baseline | p-Me₃Si: σ⁺ = 0.0; σ⁻ = +0.06 |
| Quantified Difference | Δσ⁺ = −0.23 units (more negative = stronger electron donation); Δσ⁻ = −0.04 units (smaller positive = stronger +I) |
| Conditions | σ⁺ from carbonyl IR stretching frequencies of p-substituted acetophenones; σ⁻ from ¹H NMR hydroxyl proton chemical shifts of p-substituted phenols in DMSO-d₆ [1] |
Why This Matters
These σ constants enable quantitative prediction of the aldehyde carbonyl reactivity in 4-(pentamethyldisilanyl)benzaldehyde—a more electron-rich carbonyl will exhibit altered electrophilicity in condensation, addition, and cycloaddition reactions compared to the TMS analog, directly impacting reaction design and product outcomes.
- [1] Sakurai, H.; Kira, M.; Kumada, M. Pentamethyldisilanyl-Substituted Phenol and Acetophenone: The Electronic Effects of the p-Pentamethyldisilanyl Group. J. Organomet. Chem. 1969, 18 (2), 351–357. https://doi.org/10.1016/S0022-328X(00)85396-6. View Source
